molecular formula C69H45N5 B3107722 3,5-DPCzTRz CAS No. 1620808-43-6

3,5-DPCzTRz

Cat. No.: B3107722
CAS No.: 1620808-43-6
M. Wt: 944.1 g/mol
InChI Key: UGKZZTLJYYYGFG-UHFFFAOYSA-N
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Description

3,5-DPCzTRz is a novel compound with the molecular formula C69H45N5 and a molecular weight of 944.1 g/mol

Scientific Research Applications

3,5-DPCzTRz has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of other complex molecules and heterocyclic compounds.

    Biology: It is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: It is being investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the development of new materials and as a catalyst in various chemical processes.

Safety and Hazards

The specific safety and hazards related to 3,5-DPCzTRz are not available in the search results. Generally, safety hazards in the workplace can be physical, chemical, biological, or ergonomic . Understanding these hazards is crucial for maintaining a safe working environment.

Preparation Methods

The synthesis of 3,5-DPCzTRz involves several steps, including the preparation of intermediate compounds and their subsequent reactions. One common method involves the cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes, which provides pyrazoles under mild conditions . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

3,5-DPCzTRz undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen atoms to the compound, often using oxidizing agents such as bromine or oxygen.

    Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like hydrogen gas or metal hydrides.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like aryl halides and bases.

Common reagents and conditions used in these reactions include bromine, oxygen, hydrogen gas, metal hydrides, aryl halides, and bases. Major products formed from these reactions include various substituted pyrazoles and other heterocyclic compounds.

Mechanism of Action

The mechanism of action of 3,5-DPCzTRz involves its interaction with specific molecular targets and pathways. It may act as an agonist or antagonist at certain receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with dopamine and serotonin receptors, among others .

Comparison with Similar Compounds

3,5-DPCzTRz can be compared with other similar compounds, such as:

    Cariprazine: An atypical antipsychotic that acts as a partial agonist at dopamine and serotonin receptors.

    Prochlorperazine: A compound that blocks dopamine receptors and is used as an antiemetic.

The uniqueness of this compound lies in its specific molecular structure and the potential for diverse applications in various fields of research and industry.

Properties

IUPAC Name

9-[3-(3,6-diphenylcarbazol-9-yl)-5-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl]-3,6-diphenylcarbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C69H45N5/c1-7-19-46(20-8-1)52-31-35-63-59(41-52)60-42-53(47-21-9-2-10-22-47)32-36-64(60)73(63)57-39-56(69-71-67(50-27-15-5-16-28-50)70-68(72-69)51-29-17-6-18-30-51)40-58(45-57)74-65-37-33-54(48-23-11-3-12-24-48)43-61(65)62-44-55(34-38-66(62)74)49-25-13-4-14-26-49/h1-45H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGKZZTLJYYYGFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C=C2)N(C4=C3C=C(C=C4)C5=CC=CC=C5)C6=CC(=CC(=C6)C7=NC(=NC(=N7)C8=CC=CC=C8)C9=CC=CC=C9)N1C2=C(C=C(C=C2)C2=CC=CC=C2)C2=C1C=CC(=C2)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C69H45N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

944.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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